1-Cyclopropoxy-4-isopropoxy-2-nitrobenzene
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Overview
Description
1-Cyclopropoxy-4-isopropoxy-2-nitrobenzene is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzene ring, along with a nitro group
Preparation Methods
The synthesis of 1-Cyclopropoxy-4-isopropoxy-2-nitrobenzene can be achieved through several synthetic routes. One common method involves the nitration of 1-cyclopropoxy-4-isopropoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound. Another approach involves the use of electrophilic aromatic substitution reactions, where the nitro group is introduced into the benzene ring through the reaction with nitronium ions.
Industrial production methods for this compound may involve large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Cyclopropoxy-4-isopropoxy-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The cyclopropoxy and isopropoxy groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropoxy-4-isopropoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structural features make it a valuable building block for the development of new materials and compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential interactions with biological molecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-4-isopropoxy-2-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclopropoxy and isopropoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include the inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context.
Comparison with Similar Compounds
1-Cyclopropoxy-4-isopropoxy-2-nitrobenzene can be compared with other similar compounds, such as:
1-Cyclopropoxy-4-methoxy-2-nitrobenzene: This compound has a methoxy group instead of an isopropoxy group, which may result in different chemical reactivity and biological activity.
1-Cyclopropoxy-4-ethoxy-2-nitrobenzene: The ethoxy group can influence the compound’s solubility and interaction with biological targets differently compared to the isopropoxy group.
1-Cyclopropoxy-4-isopropoxy-3-nitrobenzene: The position of the nitro group on the benzene ring can affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents and their positions on the benzene ring, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO4 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-nitro-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15NO4/c1-8(2)16-10-5-6-12(17-9-3-4-9)11(7-10)13(14)15/h5-9H,3-4H2,1-2H3 |
InChI Key |
SKXUAQZRPFFGBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
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